2-Bromo-3-(difluoromethoxy)benzoic acid 2-Bromo-3-(difluoromethoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1934409-25-2
VCID: VC18029848
InChI: InChI=1S/C8H5BrF2O3/c9-6-4(7(12)13)2-1-3-5(6)14-8(10)11/h1-3,8H,(H,12,13)
SMILES:
Molecular Formula: C8H5BrF2O3
Molecular Weight: 267.02 g/mol

2-Bromo-3-(difluoromethoxy)benzoic acid

CAS No.: 1934409-25-2

Cat. No.: VC18029848

Molecular Formula: C8H5BrF2O3

Molecular Weight: 267.02 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-(difluoromethoxy)benzoic acid - 1934409-25-2

Specification

CAS No. 1934409-25-2
Molecular Formula C8H5BrF2O3
Molecular Weight 267.02 g/mol
IUPAC Name 2-bromo-3-(difluoromethoxy)benzoic acid
Standard InChI InChI=1S/C8H5BrF2O3/c9-6-4(7(12)13)2-1-3-5(6)14-8(10)11/h1-3,8H,(H,12,13)
Standard InChI Key HNVSZIQEHSLIHA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)OC(F)F)Br)C(=O)O

Introduction

2-Bromo-3-(difluoromethoxy)benzoic acid is a halogenated aromatic compound belonging to the category of benzoic acids. It is characterized by the presence of a bromine atom and a difluoromethoxy group attached to a benzoic acid structure, contributing to its unique chemical properties and potential applications in various fields .

Synthesis

The synthesis of 2-Bromo-3-(difluoromethoxy)benzoic acid involves several methods, primarily including bromination and functional group transformations. The reaction conditions must be carefully controlled to ensure high yields and selectivity, typically involving low temperatures and inert atmospheres to prevent oxidation.

Chemical Reactions

2-Bromo-3-(difluoromethoxy)benzoic acid can undergo various chemical reactions, including substitution reactions and transformations involving the bromine and difluoromethoxy groups. The choice of reagents and conditions significantly influences the reaction pathways and product yields.

Applications in Scientific Research

2-Bromo-3-(difluoromethoxy)benzoic acid has several applications in scientific research, particularly in organic synthesis and medicinal chemistry. Its unique structure and reactivity make it valuable for advancing research in these fields.

Potential Uses

  • Organic Synthesis: It serves as a building block for synthesizing complex molecules.

  • Medicinal Chemistry: It is used as an intermediate in the synthesis of bioactive compounds.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-Bromo-3-(difluoromethoxy)benzoic AcidOne bromine substitutionLess potent antibacterial activity compared to dibrominated analogs
2,4-Dibromo-3-(difluoromethoxy)benzoic AcidTwo bromine substitutionsEnhanced biological activity and reactivity due to additional bromine
2,6-Difluoro-3-bromobenzoic AcidDifferent fluorine positioningDifferent reactivity patterns due to fluorine positions
5-Bromo-2-fluoro-3-methoxybenzoic AcidMethoxy instead of difluoromethoxyDifferent biological activity profile

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator